molecular formula C10H13BrN2O3 B13546581 tert-Butyl (6-bromo-4-hydroxypyridin-2-yl)carbamate

tert-Butyl (6-bromo-4-hydroxypyridin-2-yl)carbamate

Cat. No.: B13546581
M. Wt: 289.13 g/mol
InChI Key: CKLIUQJUKLIGEA-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate typically involves the reaction of 6-bromo-4-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the hydroxypyridine moiety .

Scientific Research Applications

tert-Butyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atom and hydroxypyridine moiety may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which can influence its reactivity and binding properties. This distinguishes it from other similar compounds that may have different substituents or substitution patterns .

Properties

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

tert-butyl N-(6-bromo-4-oxo-1H-pyridin-2-yl)carbamate

InChI

InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-5-6(14)4-7(11)12-8/h4-5H,1-3H3,(H2,12,13,14,15)

InChI Key

CKLIUQJUKLIGEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)C=C(N1)Br

Origin of Product

United States

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